molecular formula C18H17NO3 B11835465 6-(Naphthalen-1-ylcarbamoyl)cyclohex-3-enecarboxylic acid CAS No. 18292-53-0

6-(Naphthalen-1-ylcarbamoyl)cyclohex-3-enecarboxylic acid

Katalognummer: B11835465
CAS-Nummer: 18292-53-0
Molekulargewicht: 295.3 g/mol
InChI-Schlüssel: VALUSFBVAXMEGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Naphthalen-1-ylcarbamoyl)cyclohex-3-enecarboxylic acid is a complex organic compound characterized by the presence of a naphthalene ring attached to a cyclohexene carboxylic acid moiety through a carbamoyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-1-ylcarbamoyl)cyclohex-3-enecarboxylic acid typically involves the reaction of naphthalene-1-carboxylic acid with cyclohex-3-enecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Naphthalen-1-ylcarbamoyl)cyclohex-3-enecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted carbamoyl derivatives

Wissenschaftliche Forschungsanwendungen

6-(Naphthalen-1-ylcarbamoyl)cyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Wirkmechanismus

The mechanism by which 6-(Naphthalen-1-ylcarbamoyl)cyclohex-3-enecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Naphthalene-1-carboxylic acid
  • Cyclohex-3-enecarboxylic acid
  • Naphthalene-2-carboxylic acid

Uniqueness

6-(Naphthalen-1-ylcarbamoyl)cyclohex-3-enecarboxylic acid is unique due to the presence of both a naphthalene ring and a cyclohexene carboxylic acid moiety, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

18292-53-0

Molekularformel

C18H17NO3

Molekulargewicht

295.3 g/mol

IUPAC-Name

6-(naphthalen-1-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H17NO3/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-8,11,14-15H,9-10H2,(H,19,20)(H,21,22)

InChI-Schlüssel

VALUSFBVAXMEGU-UHFFFAOYSA-N

Kanonische SMILES

C1C=CCC(C1C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.